![molecular formula C21H19N3O4 B5396315 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that demonstrate significant biological activity due to their sophisticated molecular architecture. It is part of broader research efforts aimed at discovering and synthesizing novel compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, nucleophilic substitutions, and the use of specific catalysts to achieve desired configurations and functionalities. For example, Dawidowski et al. (2020) discuss the synthesis of 2-aryl-2-(pyridin-2-yl)acetamides, showcasing the intricate steps required to obtain compounds with precise structural features and biological activities (Dawidowski et al., 2020).

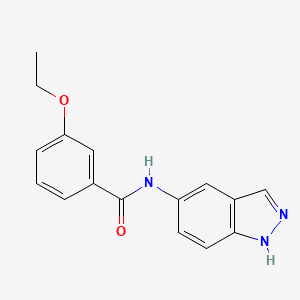

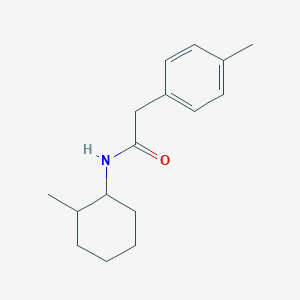

Molecular Structure Analysis

The molecular structure of such compounds is analyzed through various spectroscopic techniques, including NMR, LC-MS, and X-ray crystallography. Sharma et al. (2018) provide insights into the structural elucidation of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting the critical role of these techniques in understanding compound architecture (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical behavior of these compounds under various conditions is pivotal for their functionalization and potential application. Reactions involving 1,3-dipolar cycloadditions, for example, lead to novel structures with distinct biological activities, as discussed by Xiao et al. (2013) in the context of synthesizing dispirooxindole derivatives (Xiao et al., 2013).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are critical for understanding a compound's stability and suitability for further application. Lukose et al. (2015) provide an example of how detailed vibrational and structural investigations can reveal the physical characteristics of similar compounds, aiding in their categorization and potential use (Lukose et al., 2015).

Chemical Properties Analysis

The reactivity of these compounds with various reagents, their stability under different chemical conditions, and their ability to undergo specific reactions are essential aspects of their chemical property profile. Gouda et al. (2022) explore the competition between hydrogen, stacking, and halogen bonding in a related compound, shedding light on the intricate balance of noncovalent interactions that define chemical properties and reactivity (Gouda et al., 2022).

Mecanismo De Acción

Target of Action

SMR000010743, also known as Secretion Modification Region (SMR) peptide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in assisting the folding of many proteins within the cell .

Mode of Action

The SMR peptide interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are communities of bacteria that are encased in a self-produced matrix, which can protect the bacteria from antibiotics and the host’s immune system . By targeting DnaK, the SMR peptide disrupts the processes required for biofilm formation .

Biochemical Pathways

It is known that the interaction between the smr peptide and dnak disrupts the normal functioning of the bacterial cell, leading to an inhibition of biofilm formation . This suggests that the SMR peptide may affect the heat shock response pathway, which is involved in protein folding and is regulated by DnaK .

Result of Action

The primary result of SMR000010743’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can reduce the bacteria’s resistance to antibiotics and the host’s immune response, potentially making infections easier to treat .

Action Environment

The efficacy and stability of SMR000010743 can be influenced by various environmental factors. For instance, the presence of proteolytic enzymes can degrade the peptide, reducing its effectiveness. Additionally, the pH and temperature of the environment can affect the peptide’s stability and interaction with DnaK .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-18(13-24-20(27)14-7-1-2-8-15(14)21(24)28)22-17-10-4-3-9-16(17)19(26)23-11-5-6-12-23/h1-4,7-10H,5-6,11-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYCKNVNFBLJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396233.png)

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396262.png)

![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)

![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)

![5-methyl-N-(2-morpholinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5396298.png)

![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)

![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)

![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)

![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)

![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)